molecular formula C7H8N4O2 B1442488 ethyl 2-(4-cyano-1H-1,2,3-triazol-1-yl)acetate CAS No. 202003-10-9

ethyl 2-(4-cyano-1H-1,2,3-triazol-1-yl)acetate

Cat. No. B1442488
M. Wt: 180.16 g/mol
InChI Key: LUOFZRBNQXEGJH-UHFFFAOYSA-N
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Description

Ethyl 2-(4-cyano-1H-1,2,3-triazol-1-yl)acetate, also known as ETAC, is a versatile and useful chemical compound. It is a colorless, crystalline solid that is soluble in organic solvents such as ethanol and acetone. It is a member of the 1,2,3-triazole family, which is a class of compounds that are known for their unique reactivity and biological activity. ETAC has a wide range of applications in industry, including polymer synthesis, pharmaceuticals, and agrochemicals. It also has potential applications in scientific research, as it has been shown to have biochemical and physiological effects in laboratory experiments.

Scientific Research Applications

  • Synthesis of Azolo[5,1-c][1,2,4]triazines :Ethyl 2-cyano-2-(1,2,4-trizol-5-ylhydrazono)acetate, a related compound, is used in synthesizing azolo[5,1-c][1,2,4]triazines. These compounds are formed through cyclisation reactions and have potential applications in the development of new pharmaceuticals and materials (Gray et al., 1976).

  • Corrosion Inhibition :Derivatives of ethyl 2-(4-cyano-1H-1,2,3-triazol-1-yl)acetate are used as ecological corrosion inhibitors for mild steel in acidic environments. These derivatives demonstrate high inhibition performance, making them valuable for protecting metals in industrial applications (Nahlé et al., 2021).

  • Organic Synthesis :The compound is utilized in the synthesis of various organic structures, such as thieno[2,3-d]pyrimidin-4(3H)-ones. These synthesized structures have potential applications in pharmaceutical chemistry and material science (Sun et al., 2010).

  • Coordination Polymers :Ethyl 2-(4-cyano-1H-1,2,3-triazol-1-yl)acetate derivatives are used in creating coordination polymers with metals like zinc and nickel. These polymers have potential applications in catalysis, magnetic materials, and as sensors (Hu et al., 2016).

  • Antimicrobial Activity :Some derivatives of this compound have been studied for their antimicrobial properties. These studies are crucial for the development of new antibiotics and treatments for bacterial infections (Saini et al., 2009).

  • Molecular Structure Studies :Investigations into the molecular structure of ethyl 2-(3-methyl-5-sulfanylidene-4,5-dihydro-1H-1,2,4-triazol-4-yl)acetate have provided insights into its crystal structure, which is valuable for understanding its chemical behavior and potential applications (Karczmarzyk et al., 2012).

Safety And Hazards

As with any chemical compound, the safety and hazards associated with ethyl 2-(4-cyano-1H-1,2,3-triazol-1-yl)acetate would depend on its specific physical and chemical properties. Some compounds containing a 1,2,3-triazole group can cause skin irritation and eye irritation4.


properties

IUPAC Name

ethyl 2-(4-cyanotriazol-1-yl)acetate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H8N4O2/c1-2-13-7(12)5-11-4-6(3-8)9-10-11/h4H,2,5H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LUOFZRBNQXEGJH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)CN1C=C(N=N1)C#N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H8N4O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

180.16 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

ethyl 2-(4-cyano-1H-1,2,3-triazol-1-yl)acetate

CAS RN

202003-10-9
Record name ethyl 2-(4-cyano-1H-1,2,3-triazol-1-yl)acetate
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Synthesis routes and methods I

Procedure details

4.1 g (31.9 mmol) azidoacetic acid ethyl ester and 2.8 g (31.9 mmol) 2-chloroacrylonitrile are stirred in 32 ml water at a bath temperature of 80° C. for 16 h. After cooling to RT, the solution is rendered acid with 1 N hydrochloric acid and extracted with ethyl acetate. The organic phase is dried over sodium sulfate, filtered and concentrated in vacuo. 50 ml ethanol and 10 drops of conc. sulfuric acid are added to the residue and the mixture is stirred under reflux for 16 h. For working up, the reaction mixture is concentrated in vacuo, ethyl acetate is added to the residue, the suspension is washed with half-concentrated sodium bicarbonate solution and the organic phase is dried over sodium sulfate. The solvent is removed completely on a rotary evaporator and the solid is dried in vacuo.
Quantity
4.1 g
Type
reactant
Reaction Step One
Quantity
2.8 g
Type
reactant
Reaction Step One
Name
Quantity
32 mL
Type
solvent
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two

Synthesis routes and methods II

Procedure details

4.1 g (31.9 mmol) of ethyl azidoacetate and 2.8 g (31.9 mmol) of 2-chloroacrylonitrile are stirred in 32 ml of water at a bath temperature of 80° C. for 16 h. After cooling to RT, the solution is acidified with 1 N hydrochloric acid and extracted with ethyl acetate. The organic phase is dried over sodium sulphate, filtered and concentrated under reduced pressure. 50 ml of ethanol and 10 drops of concentrated sulphuric acid are added to the residue, and the mixture is stirred under reflux for 16 h. For work-up, the reaction mixture is concentrated under reduced pressure, ethyl acetate is added to the residue, the suspension is washed with semiconcentrated sodium bicarbonate solution and the organic phase is dried over sodium sulphate. The solvent is removed completely on a rotary evaporator and the solid is dried under reduced pressure. Yield: 1.5 g (25% of theory)
Quantity
4.1 g
Type
reactant
Reaction Step One
Quantity
2.8 g
Type
reactant
Reaction Step One
Name
Quantity
32 mL
Type
solvent
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two

Synthesis routes and methods III

Procedure details

A mixture of ethyl 2-azidoacetate (1.29 g) and 2-chloroacrylonitrile (1.75 g) in water (10 ml) is stirred at about 80° C. for 16 hours. After cooling, the product is extracted with dichloromethane and the concentrated extract is purified by means of column chromatography on silica gel 60 (6 g; eluent toluenelethyl acetate=4:1). The purified product (yield 1.21 g; 67% of theory) of m.p. 47-48° C. (recrystallization from toluene/hexane) is obtained after concentrating the eluate and drying.
Quantity
1.29 g
Type
reactant
Reaction Step One
Quantity
1.75 g
Type
reactant
Reaction Step One
Name
Quantity
10 mL
Type
solvent
Reaction Step One

Synthesis routes and methods IV

Procedure details

A mixture of ethyl 2-azidoacetate (1.29 g) and 2-chloroacrylonitrile (1.75 g) in water (10 ml) is stirred at about 80° C. for 16 hours. After cooling, the product is extracted with dichloromethane and the concentrated extract is purified by means of column chromatography on silica gel 60 (6 g; eluent: toluene/ethyl acetate=4:1). The purified product (yield 1.21 g; 67% of theory) of m.p. 47-48° C. (recrystallization from toluene/hexane) is obtained after concentrating the eluate and drying.
Quantity
1.29 g
Type
reactant
Reaction Step One
Quantity
1.75 g
Type
reactant
Reaction Step One
Name
Quantity
10 mL
Type
solvent
Reaction Step One

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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